molecular formula C11H10N2O3S B13276122 Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate

Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate

Cat. No.: B13276122
M. Wt: 250.28 g/mol
InChI Key: OGNJBUIWGJFKPN-UHFFFAOYSA-N
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Description

Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate is a complex organic compound with the molecular formula C11H10N2O3S. This compound is primarily used for research purposes and is known for its unique structural properties, which include a tricyclic framework incorporating sulfur and nitrogen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 9-oxo-7-thia-2,5-diazatricyclo[6400,2,6]dodeca-1(8),3,5-triene-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can modify the oxo group to hydroxyl or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, altering cellular processes and producing therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 9-oxo-7-thia-2,5-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,5-triene-4-carboxylate is unique due to its specific combination of functional groups and tricyclic framework.

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

methyl 5-oxo-7,8-dihydro-6H-imidazo[2,1-b][1,3]benzothiazole-2-carboxylate

InChI

InChI=1S/C11H10N2O3S/c1-16-10(15)6-5-13-7-3-2-4-8(14)9(7)17-11(13)12-6/h5H,2-4H2,1H3

InChI Key

OGNJBUIWGJFKPN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C3=C(C(=O)CCC3)SC2=N1

Origin of Product

United States

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